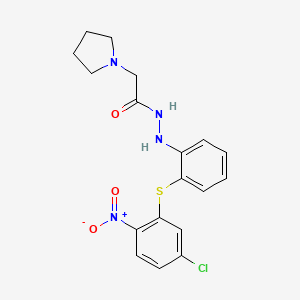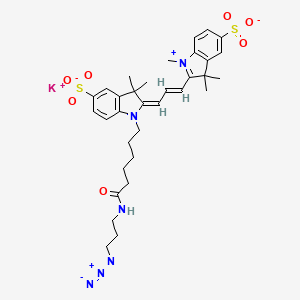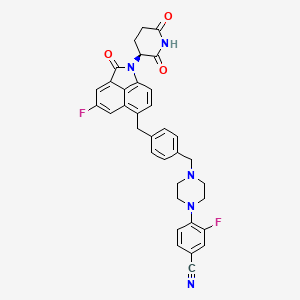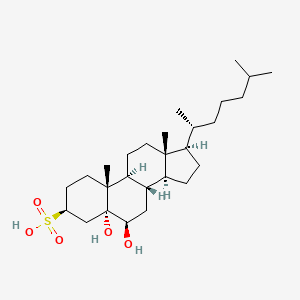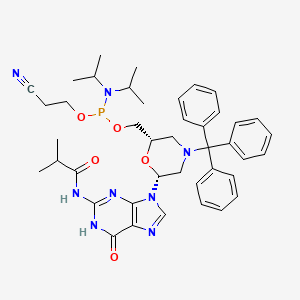
Cyclopetide 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopeptide 1 est un peptide cyclique, une classe de composés connus pour leur stabilité et leurs propriétés structurelles uniques. Les peptides cycliques sont caractérisés par une chaîne principale circulaire formée par des liaisons peptidiques, qui incluent souvent des ponts disulfures qui renforcent leur stabilité. Cyclopeptide 1, comme les autres peptides cycliques, présente une grande stabilité, une perméabilité cellulaire et une puissance accrue par rapport aux peptides linéaires .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse des peptides cycliques, y compris le Cyclopeptide 1, peut être difficile en raison de la nécessité de former une structure cyclique stable. Une méthode courante est la stratégie « CyClick », qui implique la réaction chimiosélective entre le N-terminus d'un peptide et un aldéhyde C-terminal. Cette méthode est très sélective et évite la formation de dimères et d'oligomères . Une autre approche implique la formation traditionnelle de lactame, les cycloadditions azide-alcyne et la métathèse de fermeture de cycle .
Méthodes de production industrielle : La production industrielle de peptides cycliques implique souvent la synthèse peptidique en phase solide (SPPS), qui permet l'assemblage efficace des peptides sur un support solide. Cette méthode est avantageuse pour produire de grandes quantités de peptides cycliques avec une pureté élevée. De plus, les méthodes de synthèse en phase solution, telles que la méthode de l'ester pentafluorophényle, peuvent être utilisées pour la cyclisation .
Analyse Des Réactions Chimiques
Types de réactions : Cyclopeptide 1 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier le peptide afin d'améliorer ses propriétés ou d'y fixer des groupes fonctionnels pour des applications spécifiques.
Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse et la modification du Cyclopeptide 1 comprennent les aldéhydes, les amines et divers catalyseurs. Les conditions de réaction sont généralement douces, ce qui permet de préserver la structure et la fonctionnalité du peptide .
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent des peptides cycliques modifiés avec une stabilité, une affinité de liaison et une spécificité accrues. Ces modifications peuvent conduire au développement de nouveaux agents thérapeutiques avec des propriétés pharmacologiques améliorées .
Applications de la recherche scientifique
Cyclopeptide 1 a une large gamme d'applications de recherche scientifique. En chimie, il est utilisé comme échafaudage pour la conception de médicaments en raison de sa stabilité et de sa capacité à perturber les interactions protéines-protéines . En biologie, Cyclopeptide 1 est étudié pour son potentiel d'insecticide et de nématicide, offrant des solutions écologiques pour la lutte antiparasitaire . En médecine, les peptides cycliques comme Cyclopeptide 1 sont explorés pour leur potentiel d'agents anticancéreux, antibactériens et antiviraux . De plus, Cyclopeptide 1 a des applications dans l'industrie pharmaceutique en tant que cadre pour l'ingénierie des protéines et le développement de médicaments .
Mécanisme d'action
Le mécanisme d'action du Cyclopeptide 1 implique sa capacité à se lier à des cibles moléculaires spécifiques, perturbant leur fonction normale. La structure cyclique du peptide améliore son affinité de liaison et sa spécificité, lui permettant d'interagir efficacement avec les protéines cibles. Cette interaction peut inhiber les interactions protéines-protéines, conduisant à divers effets thérapeutiques . La structure rigide du Cyclopeptide 1 réduit également le coût entropique de la liaison au récepteur, améliorant son efficacité .
Applications De Recherche Scientifique
Cyclopetide 1 has a wide range of scientific research applications. In chemistry, it is used as a scaffold for drug design due to its stability and ability to disrupt protein-protein interactions . In biology, this compound is studied for its potential as an insecticide and nematicide, providing eco-friendly solutions for pest control . In medicine, cyclic peptides like this compound are explored for their potential as anticancer, antibacterial, and antiviral agents . Additionally, this compound has applications in the pharmaceutical industry as a framework for protein engineering and drug development .
Mécanisme D'action
The mechanism of action of Cyclopetide 1 involves its ability to bind to specific molecular targets, disrupting their normal function. The cyclic structure of the peptide enhances its binding affinity and specificity, allowing it to interact with target proteins effectively. This interaction can inhibit protein-protein interactions, leading to various therapeutic effects . The rigid structure of this compound also reduces the entropic cost of receptor binding, enhancing its efficacy .
Comparaison Avec Des Composés Similaires
Cyclopeptide 1 est unique parmi les peptides cycliques en raison de ses caractéristiques structurelles et de sa stabilité spécifiques. Des composés similaires comprennent d'autres peptides cycliques tels que la caspofungine, qui est un agent antifongique qui inhibe la synthèse du 1,3-bêta-glucane . D'autres peptides cycliques de la même classe comprennent ceux utilisés comme antibiotiques, agents anticancéreux et immunosuppresseurs . L'unicité du Cyclopeptide 1 réside dans ses propriétés de liaison spécifiques et sa stabilité, ce qui en fait un composé précieux pour diverses applications scientifiques et industrielles .
Propriétés
Formule moléculaire |
C20H28N4O8 |
|---|---|
Poids moléculaire |
452.5 g/mol |
Nom IUPAC |
3-[(3S,6S,12S,15S)-12-(2-carboxyethyl)-2,5,11,14-tetraoxo-1,4,10,13-tetrazatricyclo[13.3.0.06,10]octadecan-3-yl]propanoic acid |
InChI |
InChI=1S/C20H28N4O8/c25-15(26)7-5-11-19(31)23-9-1-3-13(23)17(29)21-12(6-8-16(27)28)20(32)24-10-2-4-14(24)18(30)22-11/h11-14H,1-10H2,(H,21,29)(H,22,30)(H,25,26)(H,27,28)/t11-,12-,13-,14-/m0/s1 |
Clé InChI |
BOVBRDXZRVJXLF-XUXIUFHCSA-N |
SMILES isomérique |
C1C[C@H]2C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N2C1)CCC(=O)O)CCC(=O)O |
SMILES canonique |
C1CC2C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)N2C1)CCC(=O)O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


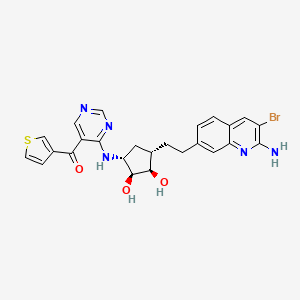


![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-(decyldisulfanyl)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12381182.png)
